2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide
Description
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide is an organic compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol . This compound is characterized by the presence of a sulfanyl group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. The acetamide moiety is dimethylated, contributing to its unique chemical properties.
Properties
IUPAC Name |
2-[4-(1-hydroxyethyl)phenyl]sulfanyl-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7,9,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHKUFAXQDKPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCC(=O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-bromoacetophenone with thiourea to form 4-(1-hydroxyethyl)phenylthiourea.
Hydrolysis and Methylation: The intermediate is then hydrolyzed to yield 4-(1-hydroxyethyl)phenylthiol, which is subsequently methylated using dimethyl sulfate to form 4-(1-hydroxyethyl)phenylmethylsulfide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to 50°C.
Reduction: Lithium aluminum hydride; anhydrous ether, reflux.
Substitution: Nitric acid, bromine; room temperature to 60°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Modulation of enzyme activities, inhibition of specific receptors, and alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-diethylacetamide
- 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylpropionamide
- 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylbutyramide
Uniqueness
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide is unique due to its specific substitution pattern and the presence of both sulfanyl and hydroxyethyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide (CAS No. 1342865-98-8) is a chemical compound characterized by its unique structural features, including a sulfanyl group linked to a phenyl ring with a hydroxyethyl substituent, and a dimethylacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H17NOS
- Molecular Weight : 239.35 g/mol
- Structural Features :
- Sulfanyl group
- Hydroxyethyl substituent on the phenyl ring
- Dimethylacetamide component
Table 1: Structural Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(1-hydroxyethyl)phenyl sulfide | Contains sulfide group and hydroxyethyl | Potential antioxidant properties |
| N,N-dimethylbenzamide | Amide structure without sulfanyl group | Lacks sulfur functionality |
| 2-thio-N,N-dimethylacetamide | Contains thioether instead of sulfanyl | Different reactivity profile |
| 4-sulfanylaniline | Amino group instead of hydroxyethyl | Potentially different biological activity |
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities, which may include:
- Antioxidant Activity : The presence of the sulfanyl and hydroxyethyl groups may contribute to its potential as an antioxidant.
- Antimicrobial Properties : Initial assessments suggest activity against various microbial strains, indicating possible applications in treating infections.
- Modulation of Biological Targets : Interaction studies show binding affinity with specific biological targets, although further research is needed to fully elucidate these interactions.
Case Studies and Research Findings
- Antioxidant Evaluation : A study assessed the antioxidant capacity of various compounds, including this compound, using DPPH and ABTS assays. Results indicated significant scavenging activity, suggesting its potential in preventing oxidative stress-related diseases.
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited inhibitory effects on several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were promising, warranting further exploration for use in antimicrobial therapies.
- Pharmacological Studies : A pharmacological study investigated the compound's effects on cell viability and proliferation in cancer cell lines. The results highlighted a dose-dependent inhibition of cell growth, suggesting potential applications in cancer treatment.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant | Significant DPPH and ABTS scavenging activity |
| Antimicrobial | Inhibitory effects on S. aureus and E. coli |
| Cancer Cell Proliferation | Dose-dependent inhibition observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
